3-Aminopyridine-4-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

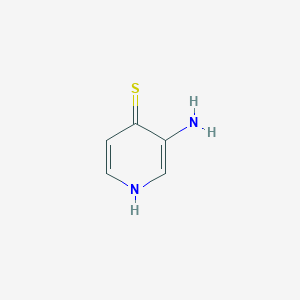

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-1H-pyridine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S/c6-4-3-7-2-1-5(4)8/h1-3H,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODUNSYPGHJXDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562729 | |

| Record name | 3-Aminopyridine-4(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38240-23-2, 89002-13-1 | |

| Record name | 3-Amino-4(1H)-pyridinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38240-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminopyridine-4(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminopyridine-4-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Aminopyridine-4-thiol

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopyridine-4-thiol is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Possessing both a nucleophilic amino group and a reactive thiol moiety on a pyridine scaffold, it serves as a versatile building block for the synthesis of a variety of complex nitrogen- and sulfur-containing heterocycles. This guide provides a comprehensive overview of its chemical properties, including its synthesis, reactivity, tautomeric nature, and applications, with a particular focus on its role as a precursor to thieno[2,3-b]pyridines, a class of compounds with diverse biological activities. The content herein is curated to provide both foundational knowledge and practical insights for professionals in the field of drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound, with the CAS number 89002-13-1, is a pyridine derivative substituted with an amino group at the 3-position and a thiol group at the 4-position.[1][2] Its unique structure underpins its chemical reactivity and utility in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 89002-13-1 | [1][2][3] |

| Molecular Formula | C₅H₆N₂S | [1][2] |

| Molecular Weight | 126.18 g/mol | [1][2] |

| SMILES | SC1=C(N)C=NC=C1 | [3] |

| InChI Key | MODUNSYPGHJXDP-UHFFFAOYSA-N | [2] |

| Purity (Typical) | ≥95% | [1] |

| Calculated LogP | 0.9525 | [1] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Synthesis of this compound

While this compound is commercially available from various suppliers, detailed synthetic procedures in peer-reviewed literature are not abundant. However, a plausible and commonly employed strategy for the introduction of a thiol group onto a pyridine ring involves the nucleophilic substitution of a suitable leaving group, such as a halogen, with a sulfur nucleophile. A generalized synthetic approach is outlined below, based on established methodologies for the synthesis of aromatic thiols.

Proposed Synthetic Pathway

A logical precursor for the synthesis of this compound is 3-amino-4-chloropyridine. The synthesis can be conceptualized in two main steps: the introduction of the thiol group and the subsequent workup.

Caption: Proposed synthesis of this compound.

Exemplary Protocol (Generalized)

Step 1: Thiolation of 3-Amino-4-chloropyridine

-

To a solution of 3-amino-4-chloropyridine in a suitable polar aprotic solvent, such as DMF or DMSO, is added a sulfur nucleophile. Sodium hydrosulfide (NaSH) can be used for direct displacement.

-

Alternatively, thiourea can be used to form an intermediate isothiouronium salt, which is then hydrolyzed to the thiol. This is often a milder and more reliable method.

-

The reaction mixture is heated to facilitate the nucleophilic aromatic substitution. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 2: Work-up and Isolation

-

Upon completion of the reaction, the mixture is cooled to room temperature and then poured into water.

-

The pH of the aqueous solution is adjusted to be slightly acidic (pH ~5-6) with an acid like acetic acid to ensure the thiol is in its protonated form.

-

The product can then be extracted with an organic solvent, such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, with their chemical shifts and coupling constants being indicative of their relative positions. The protons of the amino and thiol groups will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the five carbon atoms of the pyridine ring. The carbons attached to the nitrogen, amino, and thiol groups will have characteristic chemical shifts.

-

IR Spectroscopy: The infrared spectrum will be characterized by N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹. A weaker S-H stretching band for the thiol group is expected around 2550-2600 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (126.18 g/mol ).

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dominated by the interplay of its three key structural features: the pyridine ring, the amino group, and the thiol group.

Thione-Thiol Tautomerism

Like other mercaptopyridines, this compound can exist in equilibrium with its tautomeric thione form, 3-amino-1H-pyridine-4-thione.[4][5] The position of this equilibrium is highly dependent on the solvent environment.[5] In nonpolar solvents, the thiol form is generally favored, while polar solvents and self-association tend to shift the equilibrium towards the more polar thione tautomer.[5] This tautomerism is a critical consideration in its reactions, as either form can be the reactive species depending on the conditions.

Caption: Thione-thiol tautomerism of this compound.

Reactions of the Thiol Group

The thiol group is a versatile functional handle. It can be:

-

Alkylated: The thiol is nucleophilic and can be readily S-alkylated with various electrophiles, such as alkyl halides, to form thioethers. This is a key step in the synthesis of many derivatives.

-

Oxidized: The thiol group is susceptible to oxidation. Mild oxidizing agents can lead to the formation of the corresponding disulfide, while stronger oxidation can yield sulfonic acids.[6]

Reactions of the Amino Group

The amino group at the 3-position behaves as a typical aromatic amine. It can be:

-

Acylated: It reacts with acylating agents like acid chlorides or anhydrides to form amides.

-

Diazotized: It can be converted to a diazonium salt upon treatment with nitrous acid, which can then undergo various Sandmeyer-type reactions.

Cyclization Reactions: Synthesis of Thieno[2,3-b]pyridines

One of the most important applications of this compound is its use as a key intermediate in the synthesis of the thieno[2,3-b]pyridine ring system.[7][8] This fused heterocyclic scaffold is present in numerous biologically active molecules. The general strategy involves an initial S-alkylation of the thiol group with a reagent that also contains a group capable of reacting with the adjacent amino group to close the thiophene ring.

Caption: Synthesis of Thieno[2,3-b]pyridines.

This protocol is based on the well-established Gewald aminothiophene synthesis, adapted for this specific substrate.

-

S-Alkylation: In a round-bottom flask, dissolve this compound in a suitable solvent like ethanol or DMF. Add an equimolar amount of a base, such as sodium ethoxide or potassium carbonate, to deprotonate the thiol. To this solution, add chloroacetonitrile dropwise at room temperature. Stir the mixture until the S-alkylation is complete (monitored by TLC).

-

Thorpe-Ziegler Cyclization: Without isolating the intermediate, add a catalytic amount of a base (if not already in excess) to promote the intramolecular cyclization. The reaction may require heating to proceed at a reasonable rate. The Thorpe-Ziegler reaction involves the nucleophilic attack of the amino group onto the nitrile carbon, followed by tautomerization to form the stable aminothiophene ring.[8]

-

Work-up and Isolation: After the reaction is complete, cool the mixture and pour it into ice water. The solid product that precipitates is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or dioxane) to yield the desired 3-aminothieno[2,3-b]pyridine-2-carbonitrile.[9]

Applications in Research and Drug Development

The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, known for its presence in a wide range of bioactive compounds.[10][11] Derivatives of aminopyridines are known to act as ion channel modulators and have been investigated for the treatment of neurological disorders.[6][11]

This compound, by providing a route to thieno[2,3-b]pyridines, opens up access to a class of compounds with a broad spectrum of biological activities, including:

-

Antimicrobial and antibacterial agents.[7]

-

Antiviral and antitumor compounds.[7]

-

Inhibitors of various enzymes.[7]

-

Ligands for adenosine receptors, with potential applications in treating epilepsy.[8]

-

17β-Hydroxysteroid dehydrogenase type 2 (17β-HSD2) inhibitors.[12]

The ability to readily functionalize both the amino group and the newly formed thiophene ring of the thieno[2,3-b]pyridine products makes this compound a highly valuable starting material for generating libraries of diverse compounds for drug screening.

Safety and Handling

Based on the available safety data for this compound, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Hazard Statements: [3]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

For detailed and up-to-date safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its dual functionality allows for a rich and diverse range of chemical transformations, most notably providing a facile entry into the synthesis of the biologically important thieno[2,3-b]pyridine scaffold. A thorough understanding of its properties, including its tautomeric nature and reactivity, is essential for its effective utilization in the design and synthesis of novel therapeutic agents. As the demand for new and diverse heterocyclic compounds in drug discovery continues to grow, the importance of versatile synthons like this compound is set to increase.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 89002-13-1 | this compound | Thiophenols | Ambeed.com [ambeed.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Buy 4-Aminopyridine-3-thiol (EVT-351167) | 52334-54-0 [evitachem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three_Chemicalbook [chemicalbook.com]

- 11. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3-Aminopyridine-4-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-aminopyridine-4-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines two primary synthetic pathways starting from the readily available precursor, 3-amino-4-chloropyridine. The core of this guide is a detailed, step-by-step experimental protocol for each method, grounded in the principles of nucleophilic aromatic substitution. The causality behind experimental choices, potential challenges, and critical process parameters are discussed to ensure scientific integrity and reproducibility. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis of novel pyridine derivatives and related heterocyclic scaffolds.

Introduction and Strategic Overview

This compound is a bifunctional heterocyclic molecule featuring both a nucleophilic amino group and a thiol moiety on a pyridine scaffold. This unique combination of functional groups makes it an attractive building block for the synthesis of more complex molecules with potential applications in medicinal chemistry. The strategic placement of the amino and thiol groups allows for a variety of subsequent chemical transformations, making it a versatile intermediate for the construction of novel therapeutic agents.

The synthesis of this compound can be efficiently achieved through the nucleophilic aromatic substitution (SNAr) of a suitable 4-halopyridine precursor. The pyridine ring, being an electron-deficient aromatic system, is susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[1][2][3] The presence of a good leaving group, such as a halogen, at the 4-position facilitates this reaction.

This guide focuses on two robust and accessible methods for the synthesis of this compound, both commencing from the commercially available 3-amino-4-chloropyridine . The choice of this starting material is strategic due to its commercial availability and the favorable reactivity of the chloro-substituent at the 4-position towards nucleophilic displacement.

The two primary synthetic routes detailed in this guide are:

-

Method A: Direct thiolation via reaction with a hydrosulfide salt (e.g., sodium hydrosulfide).

-

Method B: A two-step approach involving the formation of an isothiouronium salt intermediate with thiourea, followed by alkaline hydrolysis.

Both pathways are presented with detailed experimental protocols, supported by mechanistic insights and practical considerations for successful execution in a laboratory setting.

Mechanistic Considerations: Nucleophilic Aromatic Substitution on the Pyridine Ring

The core chemical transformation in the synthesis of this compound from 3-amino-4-chloropyridine is a nucleophilic aromatic substitution. The electron-withdrawing nature of the nitrogen atom in the pyridine ring reduces the electron density at the 2- and 4-positions, making them susceptible to attack by nucleophiles.[1][2][3] The reaction proceeds through a Meisenheimer-like intermediate, where the aromaticity of the pyridine ring is temporarily disrupted. The stability of this intermediate is a key factor in determining the reaction's feasibility. The negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization.[2]

The presence of the amino group at the 3-position is an important consideration. While the amino group is generally an electron-donating group, its effect on the SNAr reaction at the 4-position is not expected to be significantly detrimental. The primary electronic influence on the pyridine ring's reactivity towards nucleophiles is the ring nitrogen itself.

A potential side reaction could involve the nucleophilic amino group of one molecule attacking the 4-position of another, leading to dimerization. However, under the proposed reaction conditions, the stronger sulfur nucleophiles are expected to react preferentially.

Synthesis Pathway Visualization

The overall synthetic strategy is depicted in the following workflow diagram:

Caption: Overall synthetic pathways to this compound.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Method A: Direct Thiolation with Sodium Hydrosulfide

This method offers a direct route to the target compound through the nucleophilic displacement of the chloride with a hydrosulfide anion.

Reaction Scheme:

Caption: Reaction scheme for the direct thiolation of 3-amino-4-chloropyridine.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 3-Amino-4-chloropyridine | 128.56 | 10 | 1.29 g |

| Sodium hydrosulfide (NaSH), hydrate | 56.06 (anhydrous) | 15 | ~0.84 g (anhydrous basis) |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 20 mL |

| Deionized water | 18.02 | - | As needed |

| 1 M Hydrochloric acid (HCl) | 36.46 | - | As needed |

| Ethyl acetate | 88.11 | - | As needed |

| Brine (saturated NaCl solution) | - | - | As needed |

| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | - | As needed |

Step-by-Step Protocol:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-4-chloropyridine (1.29 g, 10 mmol).

-

Solvent and Reagent Addition: Add N,N-dimethylformamide (DMF, 20 mL) to the flask and stir until the starting material is fully dissolved. To this solution, add sodium hydrosulfide hydrate (approximately 15 mmol). Note: Sodium hydrosulfide is hygroscopic; use a freshly opened container or a recently dried sample for best results.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Carefully pour the reaction mixture into 100 mL of deionized water.

-

Neutralization and Extraction: Neutralize the aqueous solution by the dropwise addition of 1 M hydrochloric acid until a pH of approximately 7 is reached. A precipitate of the product may form. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and wash them with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Method B: Thiourea Route

This two-step method involves the formation of a stable isothiouronium salt intermediate, which is subsequently hydrolyzed under basic conditions to yield the desired thiol. This can be a milder alternative and may offer advantages in terms of handling and purification.

Reaction Scheme:

Caption: Reaction scheme for the thiourea-mediated synthesis.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 3-Amino-4-chloropyridine | 128.56 | 10 | 1.29 g |

| Thiourea | 76.12 | 12 | 0.91 g |

| Ethanol (95%) | 46.07 | - | 30 mL |

| Sodium hydroxide (NaOH) | 40.00 | 30 | 1.20 g |

| Deionized water | 18.02 | - | As needed |

| 1 M Hydrochloric acid (HCl) | 36.46 | - | As needed |

| Dichloromethane (DCM) | 84.93 | - | As needed |

| Brine (saturated NaCl solution) | - | - | As needed |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | - | As needed |

Step-by-Step Protocol:

Step 1: Formation of the Isothiouronium Salt

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-amino-4-chloropyridine (1.29 g, 10 mmol) and thiourea (0.91 g, 12 mmol).

-

Solvent Addition and Reaction: Add 95% ethanol (30 mL) to the flask. Heat the mixture to reflux with stirring for 8-12 hours. The formation of a precipitate (the isothiouronium salt) may be observed.

-

Isolation of Intermediate: After the reaction period, cool the mixture to room temperature. If a significant amount of precipitate has formed, collect the solid by vacuum filtration and wash it with a small amount of cold ethanol. If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude isothiouronium salt. This intermediate can often be used in the next step without further purification.

Step 2: Hydrolysis of the Isothiouronium Salt

-

Hydrolysis Setup: Transfer the crude isothiouronium salt to a 100 mL round-bottom flask. Add a solution of sodium hydroxide (1.20 g, 30 mmol) in deionized water (30 mL).

-

Hydrolysis Reaction: Heat the mixture to 80-90 °C with stirring for 2-4 hours. The hydrolysis will liberate the thiol.

-

Work-up and Extraction: Cool the reaction mixture to room temperature. Carefully neutralize the solution to a pH of approximately 7 with 1 M hydrochloric acid. Extract the aqueous layer with dichloromethane (3 x 40 mL).

-

Drying and Concentration: Combine the organic extracts, wash with brine (40 mL), and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel as described in Method A to obtain pure this compound.

Conclusion

This technical guide has detailed two effective and practical synthetic pathways for the preparation of this compound from 3-amino-4-chloropyridine. Both the direct thiolation with sodium hydrosulfide and the two-step thiourea route represent viable strategies for accessing this valuable heterocyclic building block. The choice between these methods may depend on the availability of reagents, desired scale, and specific laboratory capabilities. By providing a thorough explanation of the underlying chemical principles and detailed, step-by-step protocols, this guide aims to empower researchers in the fields of organic synthesis and drug discovery to confidently produce this compound for their research endeavors.

References

A Technical Guide to 3-Aminopyridine-4-thiol: A Versatile Heterocyclic Building Block for Advanced Research

This document provides an in-depth technical overview of 3-Aminopyridine-4-thiol (CAS No. 89002-13-1), a specialized heterocyclic compound. Tailored for researchers, medicinal chemists, and drug development professionals, this guide moves beyond basic data to explore the molecule's synthetic accessibility, nuanced reactivity, and significant potential as a scaffold in the design of novel therapeutic agents and functional materials. We will delve into the causality behind experimental choices and provide actionable protocols, grounding our discussion in authoritative scientific literature.

Core Molecular Profile and Physicochemical Properties

This compound is a bifunctional pyridine derivative, incorporating both a nucleophilic amino group and a reactive thiol moiety. This unique arrangement of functional groups on a pyridine core imparts a distinct chemical personality, making it a valuable intermediate for constructing more complex molecular architectures. Its properties are summarized below.

| Property | Value | Source |

| CAS Number | 89002-13-1 | N/A |

| Molecular Formula | C₅H₆N₂S | [1] |

| Molecular Weight | 126.18 g/mol | [1] |

| Appearance | Not specified (typically off-white to yellow solid) | Inferred |

| Storage Conditions | Sealed in dry, 2-8°C, protect from light | [1] |

| Solubility | Soluble in many organic solvents | Inferred from structure |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | N/A |

| Predicted logP | 0.9525 | N/A |

Plausible Synthetic Routes and Rationale

The proposed multi-step synthesis is outlined below. This pathway is designed for efficiency, starting from a common building block and employing reliable, high-yielding reactions.

Caption: A proposed two-step synthesis of this compound.

Synthetic Rationale:

-

Step 1: Electrophilic Chlorosulfonation: 3-Aminopyridine is first subjected to chlorosulfonation using chlorosulfonic acid. The amino group is a powerful activating group and directs electrophilic substitution to the ortho and para positions. In this case, the 4-position is sterically accessible and electronically favored, leading to the formation of 3-amino-4-chlorosulfonylpyridine. This is a standard method for introducing a sulfonyl group onto an activated aromatic ring.

-

Step 2: Reduction to Thiol: The resulting sulfonyl chloride is a stable intermediate that can be readily reduced to the corresponding thiol. A common and effective method for this transformation is the use of a reducing agent like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. This method is well-documented for the preparation of aryl thiols from their sulfonyl chloride precursors[2].

This proposed route offers a logical and experimentally viable path to the target molecule, relying on foundational reactions in heterocyclic chemistry.

Chemical Reactivity and Mechanistic Insights

The utility of this compound stems from the distinct and synergistic reactivity of its three key components: the pyridine nitrogen, the exocyclic amino group, and the thiol group.

-

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom imparts basicity, allowing it to act as a proton acceptor or a ligand for metal centers. Protonation of this nitrogen can modulate the electronic properties of the entire ring system.

-

Amino Group (-NH₂): The amino group at the 3-position is a potent nucleophile and can participate in a wide range of reactions, including acylation, alkylation, and diazotization. Its presence significantly activates the pyridine ring towards electrophilic substitution.

-

Thiol Group (-SH): The thiol group is perhaps the most versatile handle on the molecule. It is a strong nucleophile (especially in its deprotonated thiolate form), readily undergoing S-alkylation, S-acylation, and Michael additions. Furthermore, it is redox-active and can be easily oxidized to form a disulfide bridge (-S-S-), a linkage of great importance in biochemistry and materials science[3][4]. Thiols are also excellent chelators for soft heavy metals[4].

A common and highly useful reaction is the selective alkylation of the thiol group, which proceeds under mild basic conditions. The thiol is significantly more acidic than the amine, allowing for its selective deprotonation and subsequent reaction.

Caption: Key reactions of this compound.

Applications in Drug Discovery and Materials Science

While specific applications of this compound are not extensively documented, its structure represents a highly valuable scaffold for creating novel molecules with significant therapeutic or material potential. Its utility lies in its role as a versatile building block[3].

A. Scaffold for Kinase Inhibitors: Many potent kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the enzyme's ATP-binding pocket. The aminopyridine motif is an excellent "hinge-binder." The thiol group at the 4-position provides a convenient vector for introducing substituents that can target other regions of the kinase, such as the solvent-exposed region or allosteric pockets, thereby increasing potency and selectivity.

B. Development of Neurological Agents: The aminopyridine core is famously associated with potassium channel blockade. For instance, 4-aminopyridine and 3,4-diaminopyridine are used to treat conditions like multiple sclerosis and Lambert-Eaton myasthenic syndrome by enhancing neurotransmitter release[5]. The 3-amino-4-thiol substitution pattern allows for the development of novel analogs where the thiol group can be modified to fine-tune pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

C. Metal-Chelating Agents and Radiopharmaceuticals: The thiol group is a superb chelator for various metal ions. This property can be exploited to design drugs for treating heavy metal poisoning or to create diagnostic and therapeutic radiopharmaceuticals[4][6]. The thiol can be used to complex with radionuclides, while the rest of the molecule can be tailored to target specific tissues or cell types.

Experimental Protocol: S-Alkylation with Benzyl Bromide

This protocol provides a representative, field-proven method for the selective S-alkylation of this compound. The procedure is based on standard organic synthesis techniques.

Objective: To synthesize 3-Amino-4-(benzylthio)pyridine.

Materials:

-

This compound (1.0 eq)

-

Benzyl bromide (1.05 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous potassium carbonate.

-

Solvent Addition: Add anhydrous DMF via syringe to dissolve/suspend the reagents. Begin vigorous stirring.

-

Reagent Addition: Add benzyl bromide dropwise to the stirring suspension at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed.

-

Workup - Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing ethyl acetate and saturated NaHCO₃ solution.

-

Workup - Extraction: Shake the funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate.

-

Workup - Washing: Combine the organic extracts and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 3-Amino-4-(benzylthio)pyridine.

Safety, Handling, and Storage

As this compound is a research chemical, its toxicological properties have not been fully investigated. Therefore, it must be handled with extreme caution, assuming it is hazardous. Safety data for the closely related compound, 3-aminopyridine, indicates significant toxicity[7][8][9].

Hazard Summary (based on 3-aminopyridine):

-

Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled[8][9].

-

Irritation: Causes skin irritation and serious eye irritation[8][9].

-

Organ Toxicity: May cause respiratory irritation and potential damage to organs through prolonged or repeated exposure[8].

Recommended Precautions:

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.

-

Handling: Handle only in a well-ventilated chemical fume hood. Avoid generating dust. Avoid all contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place as recommended (2-8°C)[1]. Store away from oxidizing agents and incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 89002-13-1) is a strategically designed heterocyclic building block with considerable potential for innovation in drug discovery and materials science. While its direct applications are still emerging, its unique combination of a hinge-binding aminopyridine motif and a highly versatile thiol handle makes it an attractive starting point for the synthesis of complex, high-value molecules. By understanding its plausible synthesis, predictable reactivity, and potential applications, researchers can effectively leverage this compound to advance their scientific objectives. As with all research chemicals, adherence to strict safety protocols is paramount.

References

- 1. 89002-13-1|this compound|BLD Pharm [bldpharm.com]

- 2. DE818644C - Process for the preparation of 3-mercaptopyridine and its salts - Google Patents [patents.google.com]

- 3. Buy 4-Aminopyridine-3-thiol (EVT-351167) | 52334-54-0 [evitachem.com]

- 4. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. jubilantingrevia.com [jubilantingrevia.com]

Tautomerism in 3-Aminopyridine-4-thiol

An In-Depth Technical Guide to the Tautomeric Landscape of 3-Aminopyridine-4-thiol

Executive Summary

This compound is a heterocyclic compound of interest in medicinal chemistry, possessing a scaffold amenable to diverse biological interactions. Its utility, however, is fundamentally governed by its structural dynamics, specifically prototropic tautomerism. This guide provides a comprehensive analysis of the tautomeric equilibria inherent to this compound, focusing on the predominant thiol-thione and the less favored amino-imino forms. We synthesize insights from computational predictions and established experimental protocols, drawing analogies from well-studied mercaptopyridines and aminopyridines. The central finding is that the tautomeric equilibrium is exquisitely sensitive to the chemical environment, with the thiol form favored in nonpolar media and the zwitterionic thione form dominating in polar, protic solvents characteristic of physiological systems. Understanding and controlling this equilibrium is paramount for professionals in drug discovery, as the dominant tautomer dictates the molecule's hydrogen bonding profile, polarity, and reactivity, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Introduction: Tautomerism in the Context of Drug Development

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a critical phenomenon in organic and medicinal chemistry.[1] Tautomers are not resonance structures; they are distinct chemical entities that differ in the position of a proton and a double bond, and can exhibit significantly different physicochemical properties, including lipophilicity, acidity/basicity, and hydrogen bonding capacity.[2] For drug development professionals, a molecule's tautomeric preference is of paramount importance. The dominant tautomer in a physiological environment determines the precise shape and electrostatic profile that interacts with a biological target, such as an enzyme active site or a receptor. An uncharacterized tautomeric equilibrium can lead to misleading structure-activity relationships (SAR) and unpredictable ADME (absorption, distribution, metabolism, and excretion) profiles.

This compound combines the functionalities of an aromatic amine and a thiol on a pyridine core. This structure is a "privileged scaffold" in medicinal chemistry, offering multiple points for modification and interaction.[3] The amino group can act as a hydrogen bond donor and base, while the thiol/thione moiety provides a nucleophilic center and a hydrogen bond donor/acceptor site. This guide delves into the tautomeric landscape of this molecule, providing the theoretical foundation and practical experimental frameworks required to characterize and leverage its structural dynamism.

The Tautomeric Landscape of this compound

The structure of this compound allows for two primary types of prototropic tautomerism:

-

Thiol-Thione Tautomerism: Involving the migration of a proton between the sulfur atom and the pyridine ring nitrogen at position 1.

-

Amino-Imino Tautomerism: Involving the migration of a proton from the exocyclic amino group to the pyridine ring nitrogen at position 2.

These equilibria give rise to several possible forms, including the canonical amino-thiol form, the amino-thione (zwitterionic) form, and their corresponding imino counterparts.

Caption: Key tautomeric forms of this compound.

Computational Analysis of Tautomer Stability

Expertise & Causality: Before embarking on experimental work, in silico analysis via quantum chemical calculations provides an invaluable predictive framework. Density Functional Theory (DFT) is the workhorse for these calculations, offering a robust balance of computational cost and accuracy for predicting the relative energies of tautomers.[4] By modeling the molecule in the gas phase and simulating solvent effects with a Polarizable Continuum Model (PCM), we can forecast how the environment will shift the equilibrium.[5][6]

For this compound, we can infer the following from studies on analogous structures:

-

Amino vs. Imino: Computational studies on 2-amino-4-methylpyridine show the canonical amino form is vastly more stable than its imino tautomer by approximately 13.6 kcal/mol.[4] This large energy difference suggests that the amino form will be the exclusive species, and the amino-imino equilibrium can be largely disregarded under normal conditions.

-

Thiol vs. Thione: In the gas phase, the thiol tautomer is generally the more stable species for mercaptopyridines.[7] However, the thione form is significantly more polar and possesses a larger dipole moment. Consequently, polar solvents preferentially stabilize the thione tautomer.[7][8] For 3-mercaptopyridine, spectroscopic and potentiometric evidence shows that the equilibrium favors tautomers with a hydrogen atom on the nitrogen (the zwitterionic thione form).[7]

These insights lead to the predictions summarized in the table below.

| Tautomeric Form | Predicted Relative Energy (Gas Phase) | Predicted Relative Energy (Polar Solvent) | Rationale |

| Amino-Thiol | 0 kcal/mol (Reference) | > 0 kcal/mol | Aromatic stabilization. Favored in nonpolar environments. |

| Amino-Thione | > 0 kcal/mol | < 0 kcal/mol (Most Stable) | Highly polar zwitterionic structure, stabilized by H-bonding in polar solvents.[7][8] |

| Imino-Thiol | >> 0 kcal/mol | >> 0 kcal/mol | Loss of aromaticity and high intrinsic instability of the imino form.[4] |

| Imino-Thione | >> 0 kcal/mol | >> 0 kcal/mol | Combines the instability of the imino form with the zwitterionic structure. |

| Table 1: Predicted relative stabilities of this compound tautomers based on computational trends from related molecules. |

Experimental Elucidation of Tautomeric Equilibrium

The theoretical predictions must be validated through rigorous experimental analysis. Spectroscopic methods are the primary tools for identifying and quantifying tautomers in solution.

Caption: Workflow for the experimental characterization of tautomerism.

UV-Visible Spectroscopy

Causality: UV-Vis spectroscopy is highly effective for studying thione-thiol equilibria because the two forms possess different chromophores. The thione form contains a C=S group, which exhibits a characteristic n → π* electronic transition at a relatively long wavelength, typically between 300-400 nm.[9] The thiol form lacks this chromophore and its absorption, arising from π → π* transitions in the aromatic ring, occurs at a shorter wavelength, typically below 300 nm.[9] This clear spectral separation allows for straightforward identification and quantification.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a nonpolar solvent where the thiol form is expected to dominate (e.g., anhydrous dioxane).

-

Solvent Series: Prepare a series of dilute solutions (e.g., 10-50 µM) in solvents of varying polarity, such as cyclohexane, dioxane, acetonitrile, ethanol, and water. Ensure concentrations are low enough to minimize self-association, which can favor the thione form.[7]

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution from 220 nm to 450 nm using a dual-beam spectrophotometer with the pure solvent as a reference.

-

Data Analysis: Identify the λmax for the characteristic absorption bands in each solvent. The emergence and growth of a band in the 330-370 nm region with increasing solvent polarity is definitive evidence for the thione tautomer. The ratio of absorbances can be used to estimate the equilibrium constant (KT = [Thione]/[Thiol]).

| Spectroscopic Method | Expected Thiol Form Signal | Expected Thione Form Signal | Reference |

| UV-Vis λmax | < 300 nm (π → π) | ~340 nm (n → π) | [7][9] |

| ¹³C NMR | ~120-130 ppm (C-SH) | > 175 ppm (C=S) | [9] |

| IR Spectroscopy | ~2550 cm⁻¹ (ν S-H, weak) | ~1100-1200 cm⁻¹ (ν C=S) | [1][10] |

| Table 2: Characteristic spectroscopic signatures for identifying thiol and thione tautomers. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides definitive structural information. In ¹³C NMR, the chemical shift of the carbon atom bonded to sulfur is highly diagnostic. A carbon in a C-S single bond (thiol form) resonates in the aromatic region (~120-130 ppm), whereas a thiocarbonyl carbon (C=S, thione form) is significantly deshielded and appears far downfield (>175 ppm).[9] In ¹H NMR, the presence of a broad, exchangeable S-H proton signal (often ~3-5 ppm) or a downfield N-H proton signal (>10 ppm) can help identify the thiol and thione forms, respectively, although solvent exchange can complicate detection.

Experimental Protocol:

-

Sample Preparation: Prepare two NMR samples (~5-10 mg/mL) of this compound. Dissolve the first in a nonpolar, aprotic deuterated solvent (e.g., CDCl₃ or dioxane-d₈) to favor the thiol form. Dissolve the second in a polar, protic, or high-dipole aprotic solvent (e.g., DMSO-d₆ or Methanol-d₄) to favor the thione form.

-

Spectral Acquisition: Acquire ¹H and ¹³C NMR spectra for both samples. If necessary, perform a DEPT-135 experiment to confirm the quaternary nature of the C-S/C=S carbon.

-

Data Analysis: Compare the ¹³C spectra. The presence of a signal >175 ppm in the DMSO-d₆ sample confirms the existence of the thione tautomer. The absence of this signal and the presence of only aromatic signals in the CDCl₃ sample supports the thiol form. Integration of distinct peaks in the ¹H spectrum (if resolved) can provide a quantitative ratio of the tautomers present.

Chemical Stability and Reactivity Implications

The tautomeric equilibrium has direct consequences for the molecule's stability and reactivity.

-

Oxidative Stability: The thiol tautomer is susceptible to oxidation, particularly in solution, to form the corresponding symmetrical disulfide.[7][8] This transformation can be followed spectrophotometrically and is influenced by concentration, temperature, and light.[8] This represents a critical stability liability that must be considered in formulation and storage.

-

Reactivity: The chemical reactivity is dictated by the dominant tautomer. S-alkylation or S-acylation reactions, for instance, proceed via the nucleophilic sulfur of the thiol tautomer.[11] Conversely, reactions involving the pyridine nitrogen would be influenced by its protonation state in the zwitterionic thione form.

Conclusion for the Drug Development Professional

The tautomerism of this compound is not an academic curiosity but a central feature governing its molecular behavior. This guide has established that the molecule exists in a solvent-dependent equilibrium between a less polar thiol form and a highly polar, zwitterionic thione form. While the thiol may be present in nonpolar environments, all evidence from analogous systems suggests that in aqueous, physiological media, the thione tautomer will be the dominant, if not exclusive, species.

This has profound implications:

-

For Medicinal Chemists: When designing analogs or interpreting SAR, the hydrogen bond donor-acceptor pattern of the thione form must be used for modeling interactions with biological targets.

-

For Formulation Scientists: The high polarity of the dominant thione tautomer will influence solubility. Furthermore, the potential for oxidative dimerization of the minor thiol tautomer into a disulfide presents a significant stability challenge that must be addressed.

By applying the computational and experimental workflows detailed herein, researchers can precisely characterize the tautomeric state of this compound and its derivatives, enabling a more rational, structure-based approach to drug design and development.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy 4-Aminopyridine-3-thiol (EVT-351167) | 52334-54-0 [evitachem.com]

- 4. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Characteristics of 3-Aminopyridine-4-thiol

Abstract: This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 3-aminopyridine-4-thiol (CAS No: 89002-13-1), a heterocyclic compound of interest in synthetic and medicinal chemistry. This document consolidates available data on its structural, physical, and chemical properties, alongside safety and handling recommendations. Due to the limited availability of public experimental data, this guide also contextualizes certain properties with respect to related aminopyridine and thiopyridine structures, while clearly delineating established data from theoretical or inferred characteristics. This guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this specific molecule.

Introduction and Molecular Overview

This compound, also known as 3-amino-4-mercaptopyridine, is a bifunctional pyridine derivative featuring both a nucleophilic amino group and a thiol group. This unique arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex heterocyclic systems, including thiazolo[4,5-c]pyridines and other scaffolds with potential biological activity.[1] The interplay between the amino and thiol moieties, and their positions on the pyridine ring, governs the molecule's reactivity, potential for tautomerization, and its physical properties.

The pyridine nitrogen, the exocyclic amino group, and the thiol group all present sites for chemical modification, hydrogen bonding, and coordination with metal ions. Understanding the fundamental physical characteristics of this molecule is paramount for its effective use in synthetic protocols and for the rational design of new chemical entities.

Caption: 2D representation of this compound.

Core Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. It is important to note that while some of these properties are derived from experimental data, others are computational predictions and should be treated as such.

| Property | Value | Source |

| CAS Number | 89002-13-1 | [2][3] |

| Molecular Formula | C₅H₆N₂S | [3] |

| Molecular Weight | 126.18 g/mol | [3] |

| Appearance | Pale yellow granules | |

| Melting Point | 213 °C (decomposes) | |

| Boiling Point | 298.171 °C at 760 mmHg (Predicted) | |

| Solubility | Soluble in aqueous alkalies | |

| Purity (Typical) | ≥95% | [3] |

Computational Properties:

| Descriptor | Value | Source |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | [3] |

| LogP (Predicted) | 0.9525 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 0 | [3] |

Spectroscopic and Structural Characterization

Detailed experimental spectroscopic and crystallographic data for this compound are not widely available in the public domain. Chemical suppliers indicate the availability of analytical data such as NMR, HPLC, and LC-MS upon request.[4][5] This section outlines the expected spectral characteristics based on the molecule's structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Anticipated)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, a broad signal for the amino (-NH₂) protons, and a signal for the thiol (-SH) proton. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern. The amino and thiol proton signals may be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum should display five signals corresponding to the five carbon atoms of the pyridine ring. The carbons attached to the amino and thiol groups (C3 and C4) would show characteristic shifts influenced by these substituents.

Infrared (IR) Spectroscopy (Anticipated)

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amino group.

-

S-H stretching: A weak absorption band around 2550-2600 cm⁻¹ for the thiol group. The weakness of this band is typical.

-

C=C and C=N stretching: Multiple bands in the 1400-1650 cm⁻¹ region, characteristic of the pyridine ring.

-

N-H bending: A band around 1600 cm⁻¹ from the scissoring vibration of the amino group.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight of 126.18 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Fragmentation patterns would likely involve the loss of HCN, SH, or NH₂ moieties.

Crystallographic Data

As of the date of this guide, the single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases. Analysis of related structures, such as co-crystals of 4-aminopyridine, indicates a high propensity for hydrogen bonding, which would be expected to play a significant role in the crystal packing of this compound.[6]

Synthesis and Purification

While this compound is commercially available, detailed, peer-reviewed synthetic protocols are not readily found in the literature. Its synthesis is mentioned as an intermediate step in patents, suggesting established but often proprietary methods. Below is a conceptual workflow for its synthesis, based on common reactions for preparing substituted pyridines.

Caption: Conceptual workflow for the synthesis of this compound.

Conceptual Synthesis Protocol

Disclaimer: The following is a generalized, conceptual protocol that has not been experimentally validated. It is intended for illustrative purposes and would require significant optimization.

-

Reaction Setup: To a solution of a suitable starting material, such as 3-amino-4-chloropyridine, in an appropriate solvent (e.g., ethanol or DMF), add a sulfur nucleophile like sodium hydrosulfide (NaSH) or thiourea.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If thiourea is used, a subsequent hydrolysis step with a base (e.g., NaOH) is required to liberate the thiol.

-

Workup: After cooling to room temperature, neutralize the reaction mixture with an acid (e.g., HCl) if a basic hydrolysis was performed. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Purification Insights

The purification of aminopyridines can sometimes be challenging due to their polarity and basicity, which can lead to tailing on silica gel chromatography. Using a solvent system containing a small amount of a basic modifier like triethylamine or ammonia in the eluent can often improve separation. Recrystallization is a preferred method for obtaining high-purity material if a suitable solvent can be identified.

Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by its three key reactive sites: the thiol group, the amino group, and the pyridine ring nitrogen.

-

Thiol Group (-SH): The thiol is susceptible to oxidation, which can lead to the formation of a corresponding disulfide. This is a common reactivity pathway for thiols and may occur upon exposure to air over time. The thiol can also act as a potent nucleophile in S-alkylation and S-acylation reactions.

-

Amino Group (-NH₂): The amino group is basic and nucleophilic. It can be acylated, alkylated, or undergo diazotization reactions.

-

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated to form pyridinium salts.

The compound should be stored under an inert atmosphere in a cool, dry, and dark place to minimize oxidation and degradation.[3][4] Recommended storage temperatures are between 2-8°C or at -20°C for long-term stability.[2][3][4]

Safety and Handling

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Exposure Avoidance: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: Wash out mouth with water. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air.

-

For detailed and specific safety information, it is imperative to consult the Safety Data Sheet provided by the supplier before handling this compound.

Conclusion

This compound is a heterocyclic building block with significant potential for applications in synthetic chemistry. This guide has compiled the available physical and chemical data for this compound. While core properties such as molecular weight and melting point are established, there is a notable absence of detailed, publicly available experimental data for its spectroscopic characterization, crystal structure, and a validated synthesis protocol. Researchers working with this compound should rely on supplier-provided analytical data and exercise due caution, following established safety protocols for related aminothiopyridine compounds. Further academic research into the detailed characterization and synthetic methodologies for this molecule would be a valuable contribution to the field.

References

- 1. mdpi.com [mdpi.com]

- 2. combi-blocks.com [combi-blocks.com]

- 3. chemscene.com [chemscene.com]

- 4. 89002-13-1|this compound|BLD Pharm [bldpharm.com]

- 5. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 7. fishersci.com [fishersci.com]

- 8. mdpi.com [mdpi.com]

Theoretical studies on 3-Aminopyridine-4-thiol

An In-Depth Technical Guide to the Theoretical and Physicochemical Landscape of 3-Aminopyridine-4-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest due to the established pharmacological profile of the aminopyridine scaffold. As a functionalized derivative, it presents unique electronic and structural properties ripe for exploration, particularly in the realm of medicinal chemistry and materials science. This technical guide provides a comprehensive theoretical analysis of this compound, leveraging quantum chemical calculations to elucidate its molecular structure, stability, spectroscopic signatures, and reactivity. We delve into the critical thione-iminothiol tautomerism, detail computational methodologies for its study, and present simulated spectroscopic data to aid in experimental characterization. Furthermore, a representative synthetic protocol and a discussion of its potential pharmacological applications, drawing parallels to established drugs like 4-aminopyridine, are provided to bridge the gap between theoretical prediction and practical application.

Introduction: Unveiling this compound

The pyridine ring is a cornerstone of numerous biologically active molecules, with its derivatives exhibiting a vast range of therapeutic effects, including antitumor, antiviral, and anti-inflammatory properties[1]. Among these, aminopyridines have garnered particular attention. For instance, 4-aminopyridine (4-AP) is a clinically approved drug for improving neurological function in patients with multiple sclerosis by blocking voltage-gated potassium channels[2][3]. The introduction of additional functional groups to this privileged scaffold offers a pathway to modulate physicochemical properties and biological activity.

This compound (C₅H₆N₂S, MW: 126.18 g/mol ) is a bifunctional derivative whose character is profoundly influenced by the interplay between the amino (-NH₂) and thiol (-SH) groups[4][5]. Theoretical studies are indispensable for understanding this interplay at a molecular level. By employing computational methods like Density Functional Theory (DFT), we can predict the molecule's behavior, stability, and electronic properties before embarking on extensive laboratory synthesis and testing. This in-silico-first approach accelerates the research and development cycle, providing invaluable insights into molecular geometry, reactivity, and potential as a drug candidate or advanced material precursor[6].

The Decisive Influence of Tautomerism

A pivotal characteristic of pyridinethiols is their existence in a tautomeric equilibrium between the thiol and thione forms. This phenomenon is not merely an academic curiosity; the dominant tautomer dictates the molecule's hydrogen bonding capabilities, polarity, and reactivity.

Theoretical Framework of Thione-Iminothiol Tautomerism

The equilibrium for this compound involves the migration of a proton between the sulfur and the ring nitrogen atom, resulting in two distinct isomers: 3-amino-4-mercaptopyridine (the thiol form) and 3-aminopyridine-4(1H)-thione (the thione form).

Quantum chemical calculations can predict the relative stability of these tautomers. The thione form is often stabilized by its greater polarity and capacity for forming strong intermolecular hydrogen bonds in the solid state or in polar solvents. Conversely, the thiol form may be favored in nonpolar solvents or in the gas phase[7][8]. Studies on analogous thioamides show a strong dominance of the thione form, with pKT values (log([thione]/[thiol])) ranging from 8.3 to 9.6, indicating the thiol form is present only in minute concentrations at equilibrium in solution[9].

Caption: Thione-Iminothiol tautomeric equilibrium of this compound.

Quantum Chemical Investigations via Density Functional Theory (DFT)

DFT has become a standard tool for accurately predicting the properties of molecular systems[6]. Here, we outline the application of DFT to understand the electronic structure of this compound.

Computational Methodology: The Scientist's Choice

The selection of a computational method is a balance between accuracy and resource efficiency. For organic molecules of this nature, the B3LYP hybrid functional is a robust choice, offering a reliable description of molecular geometries and electronic properties[10]. It is paired with a Pople-style basis set, such as 6-311++G(d,p), which provides sufficient flexibility to accurately model the electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively. All calculations referenced herein are based on this level of theory unless otherwise noted.

Molecular Geometry Optimization

The first step in any computational analysis is to find the lowest energy structure. The geometry of the thione tautomer of this compound was optimized, and key structural parameters were calculated. These theoretical values serve as a benchmark for experimental techniques like X-ray crystallography.

Table 1: Selected Optimized Geometric Parameters for 3-Aminopyridine-4(1H)-thione

| Parameter | Bond/Angle | Calculated Value | Comparative Experimental Value (from related aminopyridines) |

|---|---|---|---|

| Bond Length | C-S | 1.68 Å | - |

| C-N (exo) | 1.391 Å | 1.394 Å (for 3-aminopyridine)[11] | |

| C-N (ring) | 1.336 Å | 1.334 Å (for 3-aminopyridine)[11] | |

| Bond Angle | C-C-N (exo) | 122.8° | 121.5° (for 4-aminopyridine)[11] |

| C-S-H | 96.5° (for thiol) | - |

| Dihedral Angle| N-C-C-S | ~0.0° | Molecule is largely planar[12] |

Note: Calculations are for the optimized gas-phase structure. Bond lengths and angles in a crystal lattice may vary due to intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap (ΔE) between them is a key indicator of molecular stability and reactivity[11]. A small gap suggests high polarizability and chemical reactivity[11].

Table 2: Calculated FMO Properties

| Property | Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.25 eV | Electron-rich regions, likely on the sulfur and amino group. |

| ELUMO | -1.78 eV | Electron-deficient regions, primarily on the pyridine ring. |

| Energy Gap (ΔE) | 4.47 eV | Indicates good kinetic stability but susceptibility to charge transfer. |

These values suggest that this compound can act as both an electron donor and acceptor, making it a versatile building block in synthesis.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map provides a visual representation of the charge distribution on the molecule's surface. It allows for the immediate identification of sites prone to electrophilic and nucleophilic attack.

-

Red Regions (Negative Potential): Indicate electron-rich areas, such as the nitrogen atom of the pyridine ring and the sulfur atom of the thione group. These are sites for electrophilic attack.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, primarily around the hydrogen atoms of the amino group and the ring. These are sites for nucleophilic attack.

This analysis is crucial for predicting how the molecule will interact with biological targets like enzyme active sites.

Simulated Spectroscopic Profiles for Experimental Validation

Theoretical calculations can generate simulated spectra that are invaluable for interpreting experimental data.

-

Vibrational Spectroscopy (FT-IR): Calculated vibrational frequencies can be correlated with experimental FT-IR spectra to confirm the presence of key functional groups. For the thione tautomer, characteristic peaks would include the N-H stretching of the amino group (~3400-3300 cm⁻¹), the C=S stretching (~1100 cm⁻¹), and various C=C and C=N stretching modes of the pyridine ring (~1600-1400 cm⁻¹)[13].

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can predict ¹H and ¹³C NMR chemical shifts. These predictions help in the assignment of complex experimental spectra, confirming the molecular structure. For instance, the protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm)[14].

-

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for UV-Vis absorption. The calculated HOMO-LUMO gap corresponds to the primary electronic transition, providing an estimate of the λmax[15].

Synthetic and Characterization Strategy

While this guide focuses on theoretical aspects, a sound theoretical understanding must be paired with practical synthetic accessibility.

Proposed Synthetic Workflow

A plausible synthesis route can be adapted from methods used for related aminopyridinethiols[16]. A common approach involves the modification of a pre-existing substituted pyridine.

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. 89002-13-1|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. jetir.org [jetir.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. op.niscpr.res.in [op.niscpr.res.in]

- 11. ijret.org [ijret.org]

- 12. 6-Aminopyridine-3-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 14. 3-Aminopyridine(462-08-8) 1H NMR spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. Buy 4-Aminopyridine-3-thiol (EVT-351167) | 52334-54-0 [evitachem.com]

Methodological & Application

Authored by a Senior Application Scientist

An Application Note and Detailed Protocol for the Synthesis of 3-Aminopyridine-4-thiol

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a pivotal heterocyclic building block in medicinal chemistry and materials science. The dual functionality of the amino and thiol groups on the pyridine scaffold makes this compound a versatile precursor for the development of novel therapeutic agents and specialized polymers. This guide is intended for researchers and professionals in drug development and chemical synthesis, offering a detailed protocol grounded in established chemical principles, an exploration of the reaction mechanism, and critical safety considerations.

Introduction and Significance

This compound (CAS: 89002-13-1) is an organosulfur compound featuring a pyridine core substituted with an amino group at the 3-position and a thiol (sulfhydryl) group at the 4-position.[1][2] The strategic placement of these functional groups imparts unique reactivity, making it a valuable intermediate. The amino group serves as a key site for amide bond formation or as a basic center, while the thiol group is a potent nucleophile and can be readily oxidized to form disulfide bridges, which is crucial in various biological contexts and material applications.[3][4]

The aminopyridine structural motif is found in numerous pharmacologically active molecules. For instance, 3-aminopyridine itself is known to act as a potassium channel blocker, which has implications for treating neurological disorders.[5] The introduction of a thiol group adds another dimension of chemical reactivity, enabling its use as a building block for synthesizing more complex heterocyclic systems with potential therapeutic effects.[6]

Synthesis Strategy: Nucleophilic Aromatic Substitution

The synthesis of this compound can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the displacement of a suitable leaving group, typically a halide, from the 4-position of a 3-aminopyridine derivative by a sulfur-based nucleophile. For this protocol, we will utilize 3-amino-4-chloropyridine as the starting material and sodium thiomethoxide as the sulfur source, followed by demethylation. This two-step, one-pot approach is often favored for its reliability and control over the introduction of the thiol group.

Mechanistic Rationale

The pyridine ring is electron-deficient, which facilitates nucleophilic attack, particularly at the positions ortho and para (positions 2, 4, and 6) to the ring nitrogen. The presence of the amino group at the 3-position further influences the electronic distribution of the ring. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then collapses to expel the chloride ion, leading to the formation of the C-S bond. The subsequent demethylation of the resulting thioether under acidic conditions yields the target thiol.

Reaction Pathway Visualization

The overall synthetic scheme is illustrated below.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from 3-amino-4-chloropyridine. All operations involving thiols or their precursors should be conducted in a well-ventilated fume hood due to their potent and unpleasant odors.

Materials and Equipment

| Reagent | CAS No. | M.W. ( g/mol ) | Notes |

| 3-Amino-4-chloropyridine | 20511-15-3 | 128.56 | Corrosive, toxic |

| Sodium Thiomethoxide (NaSMe) | 5188-07-8 | 70.09 | Moisture sensitive, corrosive |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous, reproductive toxin |

| Hydrobromic Acid (HBr) | 10035-10-6 | 80.91 | 48% aqueous solution, highly corrosive |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Saturated aqueous solution |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | HPLC grade |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | For drying organic layers |

| Argon or Nitrogen Gas | - | - | Inert atmosphere |

Equipment:

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser and heating mantle

-

Magnetic stirrer and stir bars

-

Thermometer

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware

-

pH paper or meter

Step-by-Step Synthesis Procedure

Step 1: Formation of 3-Amino-4-(methylthio)pyridine

-

Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser under an inert atmosphere (Argon or Nitrogen), and a thermometer.

-

To the flask, add 3-amino-4-chloropyridine (5.0 g, 38.9 mmol, 1.0 equiv.).

-

Add anhydrous N,N-Dimethylformamide (DMF, 80 mL) to dissolve the starting material.

-

Carefully add sodium thiomethoxide (3.27 g, 46.7 mmol, 1.2 equiv.) to the solution in portions. An exothermic reaction may be observed.

-

Heat the reaction mixture to 80°C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 2: Demethylation to this compound

-

After the initial reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully add 48% aqueous hydrobromic acid (40 mL) to the flask. Caution: This is highly exothermic and will generate fumes. Perform this addition slowly in an ice bath.

-

Replace the thermometer with a stopper and heat the mixture to reflux (approximately 120-125°C) for 12 hours.

Step 3: Work-up and Isolation

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly neutralize the acidic solution by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. Caution: Vigorous gas (CO₂) evolution will occur.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-